
2-(2-Fluorophenyl)pyridine
Vue d'ensemble
Description
2-(2-Fluorophenyl)pyridine is a chemical compound with the molecular formula C11H8FN . It has an average mass of 173.186 Da and a monoisotopic mass of 173.064072 Da . It is also known by other names such as 2-(2-Pyridyl)fluorobenzene and pyridine,2-(2-fluorophenyl)- .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-(2-Fluorophenyl)pyridine, often involves the use of the Baltz-Schiemann reaction . In this reaction, a diazonium tetrafluoroborate is generated from 2-aminopyridine, NaNO2, and a solution of HF and BF3 (HBF4). The subsequent thermal decomposition of the diazonium salt leads to the formation of 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)pyridine consists of a pyridine ring linked to a phenyl ring through a carbon-carbon bond . The phenyl ring contains a fluorine atom at the 2-position .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)pyridine is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
2-(2-Fluorophenyl)pyridine serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals and agrochemicals. Its fluorine substitution enhances lipophilicity and metabolic stability, making it an attractive choice for drug development .
Pyrrolidine Derivatives
2-(2-Fluorophenyl)pyridine can serve as a precursor for pyrrolidine derivatives. Pyrrolidine-containing compounds play a crucial role in drug discovery. For instance, they act as scaffolds for designing protease inhibitors, antiviral agents, and enzyme modulators .
Fluorination Reactions
- Difluoropyridine Formation : At elevated temperatures, 2-(2-Fluorophenyl)pyridine reacts with fluorine sources to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Agrochemicals and Pesticides
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Fluorophenyl)pyridine are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their activity and influencing downstream cellular processes .
Biochemical Pathways
Given its targets, it is likely that the compound impacts pathways related to cellular stress response and proliferation .
Result of Action
Given its targets, it is plausible that the compound influences cellular processes such as stress response and proliferation .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAOECAKLGBAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431818 | |
| Record name | 2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyridine | |
CAS RN |
89346-48-5 | |
| Record name | 2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide](/img/structure/B3060735.png)
![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)
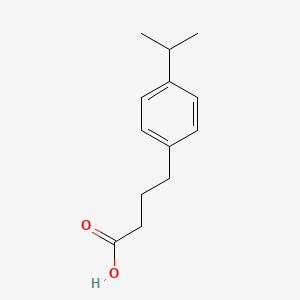
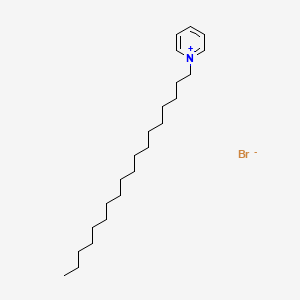
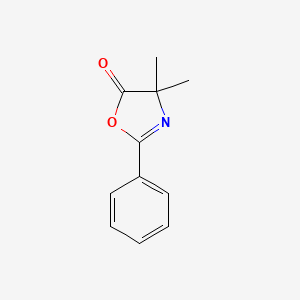
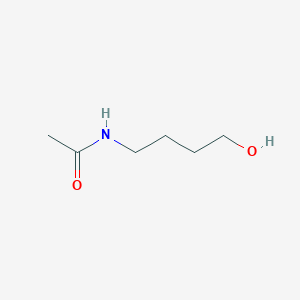
![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)
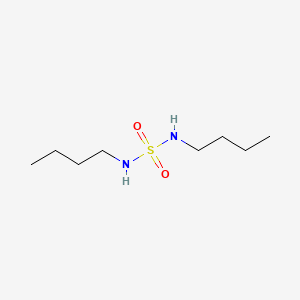




![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)